
3-(1H-Indazol-3-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indazol-3-yl)pyridin-4-amine is a heterocyclic compound that features both an indazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole moiety is known for its presence in various pharmacologically active compounds, while the pyridine ring is a common structural motif in many drugs.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by coupling reactions to introduce the pyridine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods: In an industrial setting, the production of 3-(1H-Indazol-3-yl)pyridin-4-amine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Solvent-free conditions or the use of green chemistry principles can be applied to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-(1H-Indazol-3-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(1H-Indazol-3-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(1H-Indazol-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
1H-Indazole: Shares the indazole core but lacks the pyridine ring.
Pyridin-4-amine: Contains the pyridine ring but lacks the indazole moiety.
3-(1H-Indazol-3-yl)benzoic acid: Similar structure but with a benzoic acid group instead of the pyridine ring.
Uniqueness: 3-(1H-Indazol-3-yl)pyridin-4-amine is unique due to the combination of the indazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
137837-05-9 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
3-(1H-indazol-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-10-5-6-14-7-9(10)12-8-3-1-2-4-11(8)15-16-12/h1-7H,(H2,13,14)(H,15,16) |
InChIキー |
JYMZOGPPXKPHNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=C(C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
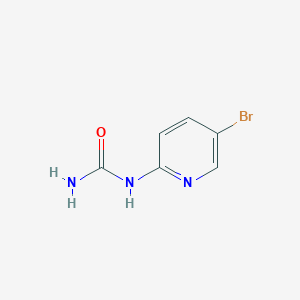
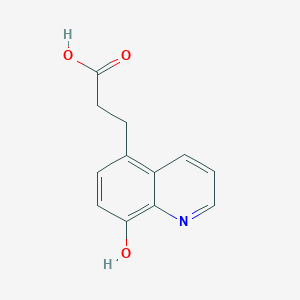

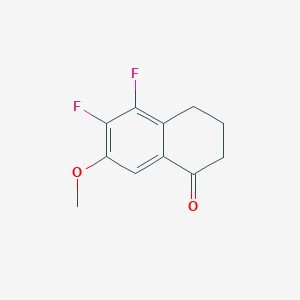
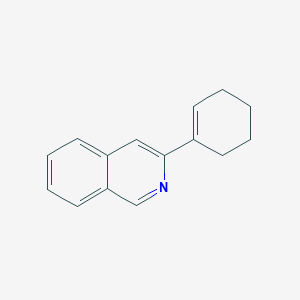

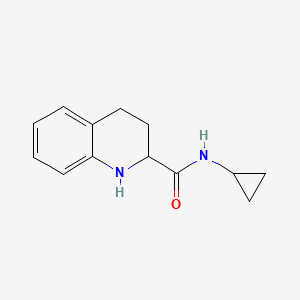
![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)

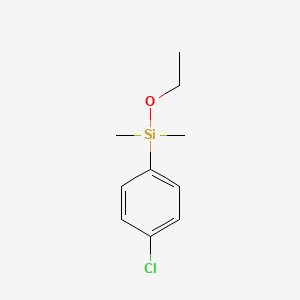
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)

